Quantified Selectivity for Pneumocystis carinii DHFR Over the Mammalian Enzyme is Unique to 6-Chloro Substitution
In a comparative study of 2,4-diaminoquinazolines, the 6-chloro substituent conferred a unique selectivity profile for inhibiting dihydrofolate reductase (DHFR) from Pneumocystis carinii over the mammalian (rat liver) enzyme. This selectivity was not observed for other substitution patterns. [1]
| Evidence Dimension | Selectivity Ratio (IC50 Rat Liver DHFR / IC50 P. carinii DHFR) |
|---|---|
| Target Compound Data | 8.1 (29 µM / 3.6 µM) |
| Comparator Or Baseline | 2,4-diamino-5-fluoroquinazoline: 2.0 (22 µM / 11 µM); 2,4-diamino-5-methylquinazoline: ~2.5 (46 µM / 19 µM); 2,4-diaminoquinazoline (unsubstituted): ~1.0 (6.1 µM / 6.7 µM) |
| Quantified Difference | The 6-chloro compound exhibits an 8.1-fold selectivity for the pathogen enzyme, whereas the 5-fluoro and 5-methyl analogs show only ~2-fold selectivity, and the unsubstituted parent is non-selective. |
| Conditions | In vitro enzyme inhibition assay using purified P. carinii, T. gondii, and rat liver DHFR. |
Why This Matters
This data quantifies a unique, desirable selectivity profile for a specific target, which is critical for developing antiparasitic agents with reduced host toxicity and justifies selecting the 6-chloro building block over other halogenated or alkylated quinazoline starting materials.
- [1] Rosowsky A, Hynes JB, Queener SF. Structure-activity and structure-selectivity studies on diaminoquinazolines and other inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Antimicrob Agents Chemother. 1995;39(1):79-86. View Source
